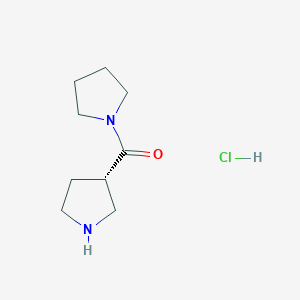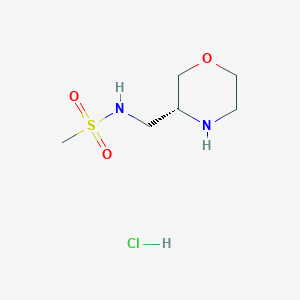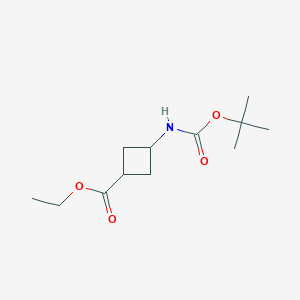
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of di-tert-butyl dicarbonate with cyclobutanecarboxylic acid, 3-amino-, ethyl ester . The reaction typically requires a base such as sodium hydroxide and is carried out under aqueous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl cyclobutanecarboxylate: This compound lacks the tert-butoxycarbonyl amino group and has different reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protecting groups but different core structures and uses.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutanecarboxylate core but differ in their functional groups and properties.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-9(7-8)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
XKHOHMXSBJQHCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
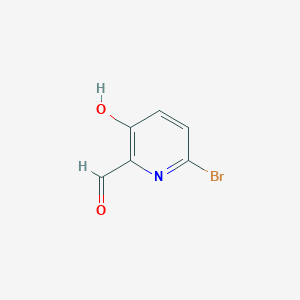
![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
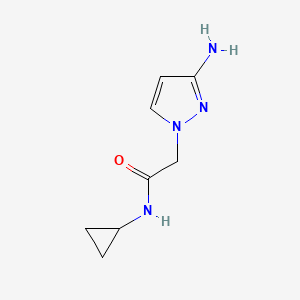

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
